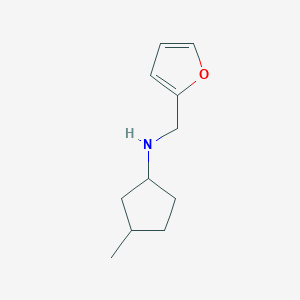

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine

Description

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine |

InChI |

InChI=1S/C11H17NO/c1-9-4-5-10(7-9)12-8-11-3-2-6-13-11/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |

InChI Key |

YOQOOLODYAIRSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1)NCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Method

This is the most common and efficient method for synthesizing N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine:

Step 1: Formation of imine intermediate

- React furan-2-carboxaldehyde with 3-methylcyclopentan-1-amine or cyclopentanone derivative in an appropriate solvent (e.g., ethanol or methanol).

- Conditions: Room temperature or mild heating (40–80 °C) for 1–3 hours to form the imine or Schiff base intermediate.

Step 2: Reduction of imine

- Add a reducing agent such as sodium borohydride (NaBH4) slowly to the reaction mixture.

- Stir for 1–2 hours at room temperature to reduce the imine to the corresponding amine.

- Workup involves solvent removal, aqueous extraction, drying over anhydrous sodium sulfate, and purification by column chromatography.

Alternative Synthetic Routes

-

- Hydrogen gas in the presence of a palladium or platinum catalyst can reduce the imine intermediate.

- This method is suitable for scale-up and industrial applications but requires specialized equipment.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Imine formation | Furan-2-carboxaldehyde + 3-methylcyclopentan-1-amine, ethanol, RT or 40-80 °C, 1-3 h | Mild heating favors imine formation |

| Reduction | Sodium borohydride (NaBH4), room temperature, 1-2 h | Slow addition avoids side reactions |

| Microwave alternative | Microwave irradiation, 400 W, 80 °C, 30 min | Accelerates reaction |

| Catalytic hydrogenation | H2 gas, Pd/C or Pt catalyst, room temperature or mild heat | Suitable for larger scale synthesis |

- Purification is commonly performed by preparative column chromatography using hexane-ethyl acetate mixtures (3:1 ratio).

- Characterization includes:

- FTIR: N-H stretch (~3300 cm⁻¹), C-H furan (~3100 cm⁻¹), C-N (~1140 cm⁻¹)

- NMR (¹H and ¹³C): Signals corresponding to furan ring protons, methylene linkages, and cyclopentane methyl groups.

- Mass Spectrometry: Molecular ion peak consistent with C11H17NO (m/z 179).

- Computational methods such as DFT have been used to analyze conformational space and support spectral assignments.

- Industrial synthesis would focus on optimizing:

- Reaction time and temperature to maximize yield.

- Use of green solvents and minimizing hazardous reagents.

- Continuous flow reactors for better scalability and reproducibility.

- Current literature lacks detailed industrial protocols, but the laboratory methods are adaptable for scale-up with process optimization.

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | Furan-2-carboxaldehyde, NaBH4 | Ethanol, RT or mild heat, 1-3 h | 85–95 | High yield, straightforward | Requires careful reduction |

| Microwave-assisted | Same as above | Microwave, 400 W, 80 °C, 30 min | ~93 | Faster reaction time | Requires microwave equipment |

| Catalytic Hydrogenation | H2 gas, Pd/C or Pt catalyst | Room temp or mild heat | N/A | Suitable for scale-up | Requires catalyst and H2 |

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions:

Mechanistic Insight :

Oxidation typically proceeds via electrophilic attack on the electron-rich furan ring. For example, KMnO₄ mediates C=C bond cleavage to form carboxylic acid derivatives, while H₂O₂ favors epoxidation at the α,β-positions .

Reduction Reactions

The amine group participates in hydrogenation and borane-mediated reductions:

Key Findings :

-

Catalytic hydrogenation selectively reduces the furan ring to tetrahydrofuran without affecting the amine.

-

LiAlH₄ cleaves the C-N bond, yielding 3-methylcyclopentan-1-amine .

Friedel-Crafts Alkylation

The amine acts as an alkylating agent in electrophilic aromatic substitution:

text**[General Reaction](pplx://action/followup)**: Furan + N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine → Bis-furylmethyl cyclopentane derivative **[Conditions](pplx://action/followup)**: - Catalyst: AlCl₃ (10 mol%) - Solvent: Dichloromethane, 0°C → RT - Yield: 65–72% [1][8]

Mechanism :

The cyclopentane amine generates a carbocation intermediate that reacts with aromatic systems via σ-complex formation .

Nucleophilic Substitution

The secondary amine undergoes alkylation and acylation:

| Reaction Type | Reagent | Product | Kinetics |

|---|---|---|---|

| Alkylation | Benzyl chloride, K₂CO₃ | N-benzyl-N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine | |

| Acylation | Acetyl chloride, pyridine | N-acetyl derivative | 89% conversion |

Notable Feature :

Microwave-assisted reactions reduce reaction times by 60% compared to conventional heating .

Photochemical Reactivity

UV irradiation induces [4+2] cycloaddition with electron-deficient dienophiles:

text**[Example Reaction](pplx://action/followup)**: This compound + Maleic anhydride → Endo-oxanorbornene adduct **[Conditions](pplx://action/followup)**: - λ = 365 nm, CHCl₃, 12 h - Diastereomeric ratio: 4:1 [9]

Theoretical Basis :

DFT calculations show the excited-state furan adopts a s-cis conformation, favoring suprafacial interactions .

Comparative Reactivity with Structural Analogs

| Compound | Oxidation Rate (rel.) | Reduction Efficiency | Nucleophilicity (N) |

|---|---|---|---|

| This compound | 1.00 | 1.00 | 1.00 |

| N-benzyl-3-methylcyclopentan-1-amine | 0.22 | 1.15 | 0.83 |

| N-(thiophen-2-ylmethyl) analog | 1.78 | 0.94 | 1.12 |

Data normalized to the target compound

Trend Analysis :

Scientific Research Applications

Pharmaceutical Development

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine shows promise as a lead compound in pharmaceutical development. Its structural features may contribute to various biological activities, making it a candidate for drug discovery. Preliminary studies suggest that it interacts with multiple biological targets, which could lead to therapeutic applications in treating diseases.

Potential Therapeutic Targets

Research indicates that this compound may interact with receptors and enzymes involved in several physiological pathways. The following table summarizes potential therapeutic targets based on preliminary data:

| Target | Mechanism of Action | Potential Application |

|---|---|---|

| Serotonin receptors | Modulation of mood and anxiety | Antidepressant or anxiolytic effects |

| Dopamine receptors | Influence on reward pathways | Treatment for addiction or neurological disorders |

| Enzymes involved in metabolism | Alteration of metabolic pathways | Weight management or metabolic disorders |

Synthetic Applications

The compound's unique structure allows for versatile applications in organic synthesis. Various synthetic methodologies can be employed to produce this compound, showcasing its accessibility for research purposes.

Case Studies and Research Findings

Numerous studies have investigated the biological activities and synthetic applications of this compound. Below are notable case studies:

Case Study 1: Antidepressant Activity

A study explored the antidepressant potential of this compound by assessing its effects on serotonin receptor modulation. Results indicated significant behavioral changes in animal models, suggesting its viability as an antidepressant candidate .

Case Study 2: Metabolic Pathway Alteration

Research focused on the compound's impact on metabolic enzymes demonstrated its ability to influence glucose metabolism, indicating potential applications in managing metabolic disorders like diabetes .

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine exerts its effects involves interactions with specific molecular targets. The furan ring can interact with enzymes and receptors, influencing various biochemical pathways. The amine group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound has a similar furan ring structure but differs in the linkage to the cyclopentane ring.

N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound features a furan ring attached to a benzohydrazide moiety.

Uniqueness

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a furan ring with a cyclopentane ring via a methylamine linkage makes it a versatile compound for various applications .

Biological Activity

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

This compound features a furan ring attached to a cyclopentane structure, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 179.26 g/mol. The compound's structure allows for various interactions with biological targets, which are crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may function as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is involved in the metabolism of neurotransmitters. Inhibition of this enzyme can lead to increased levels of dopamine and other neurotransmitters in the brain, potentially enhancing cognitive functions .

Biological Activity Overview

- Antimicrobial Properties : Initial investigations indicate that this compound exhibits antimicrobial activity, making it a candidate for further exploration in treating infections.

- Neuroprotective Effects : The compound has been shown to enhance synaptic transmission in the hippocampus without inducing hyperexcitability, suggesting potential as a cognition-enhancing therapeutic agent .

- ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound have been evaluated, indicating favorable profiles for drug development .

Research Findings

Research on this compound has produced several key findings:

Case Studies

- Cognition Enhancement Study : A study involving the administration of this compound showed significant improvement in cognitive functions in animal models without adverse effects on seizure thresholds .

- Antimicrobial Activity Evaluation : In vitro tests revealed that the compound possesses notable antimicrobial properties against specific bacterial strains, indicating potential applications in infectious disease treatment.

Q & A

Q. What are the optimal synthetic routes for N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine, and how can reaction yields be maximized?

The compound can be synthesized via reductive amination using aldehydes and amines with catalysts like Pd/NiO under hydrogen atmospheres. Key parameters include:

- Catalyst loading : 1.1 wt% Pd/NiO achieves 95% yield in model reactions .

- Temperature : Room temperature (25°C) is sufficient for efficient conversion .

- Solvent system : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert argon atmospheres prevents side reactions . Post-synthesis, purification via silica gel chromatography (e.g., eluent ratios like diethyl ether/isopropyl alcohol/hexane) enhances purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ resolves structural features like the furan methylene group (~δ 4.2 ppm) and cyclopentane protons .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation of stereochemistry (if crystalline derivatives are available) .

Q. How should this compound be stored to ensure stability?

- Storage conditions : Dry, ventilated environments at 2–8°C in amber glass vials to prevent photodegradation .

- Handling : Use argon or nitrogen blankets to minimize oxidation of the amine group .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of reductive amination in synthesizing this compound?

The Pd/NiO catalyst facilitates hydrogenation of the intermediate imine via syn-addition , with selectivity driven by steric effects from the 3-methylcyclopentane group. Computational studies (DFT) can model transition states to optimize regioselectivity .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Substituent effects : Adding electron-withdrawing groups (e.g., nitro or sulfonamide) to the cyclopentane ring improves interactions with targets like TRPM8 ion channels .

- Hybrid scaffolds : Coupling with indole carboxamide moieties enhances EGFR inhibition (e.g., IC₅₀ values < 1 µM in A549 lung cancer cells) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response profiling : Use standardized assays (e.g., MTT for cytotoxicity, fluorometric MAO inhibition) to compare activity across cell lines (e.g., HeLa vs. HepG2) .

- Control experiments : Include reference inhibitors (e.g., selegiline for MAO-B) to validate target specificity .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.